Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate
Description
Properties
IUPAC Name |
methyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-22(26)19-7-4-8-20(24)21(19)25-14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-23/h2-12,25H,14,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERUETMARSWZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576392 | |
| Record name | Methyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136304-78-4 | |
| Record name | Methyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step-Wise Synthesis from o-Toluidine
The most efficient route, detailed in patent US20030065211A1, involves three consecutive steps starting from o-toluidine (2-methylaniline):
Step 1: Acylation with Butyryl Chloride
o-Toluidine (VI) reacts with butyryl chloride in aromatic solvents (e.g., chlorobenzene, toluene) at 50–100°C to form N-(2-methylphenyl)butanamide (VII). This exothermic reaction releases HCl, which is monitored to track completion. Methanol is added post-reaction to quench excess butyryl chloride. The product precipitates upon cooling and is isolated via filtration, achieving 92–95% yield and >98% purity.
Step 2: Bromination
Compound VII undergoes electrophilic aromatic bromination using bromine or N-bromosuccinimide (NBS) in acetic acid, yielding N-(4-bromo-2-methylphenyl)butanamide (VIII). This step proceeds regioselectively at the para position relative to the methyl group, with yields exceeding 95%.
Step 3: Palladium-Catalyzed Carbonylation
The final step involves carbonylation of VIII with carbon monoxide and methanol in the presence of a palladium catalyst (e.g., Pd(OAc)₂ with PPh₃ ligand). This Miyaura borylation-like reaction installs the methyl ester and amino groups simultaneously, delivering the target compound in >95% yield.
Table 1: Reaction Conditions and Yields for the Three-Step Synthesis
| Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | o-Toluidine + Butyryl Cl | Chlorobenzene | 50–100°C | 2–4 h | 92–95% |
| 2 | VII + Br₂ | Acetic Acid | 25–40°C | 1–2 h | >95% |
| 3 | VIII + CO + MeOH | Pd(OAc)₂, PPh₃ | 80–120°C | 6–8 h | >95% |
Alternative Pathways via Methyl 3-Aminobenzoate
A secondary route involves synthesizing methyl 3-aminobenzoate (CAS 4518-10-9) as a precursor:
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Esterification of 3-Aminobenzoic Acid :
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Coupling with (2'-Cyano-[1,1'-biphenyl]-4-yl)methylamine :
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The amine intermediate is prepared via Suzuki-Miyaura coupling of 4-bromobenzylamine with 2-cyanophenylboronic acid.
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Condensation with methyl 3-aminobenzoate under reflux in ethanol, catalyzed by DIPEA, affords the final product. However, this method struggles with moderate yields (50–60%) due to competing side reactions.
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Optimization Strategies for Critical Steps
Enhancing Acylation Efficiency
The initial acylation (Step 1) benefits from:
Bromination Regioselectivity
Bromination (Step 2) achieves para selectivity due to:
Palladium Catalyst System
The carbonylation (Step 3) requires:
-
Ligand Design : Triphenylphosphine (PPh₃) stabilizes Pd(0) intermediates, preventing catalyst aggregation.
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CO Pressure : 1–3 atm optimizes reaction kinetics without risking over-carbonylation.
Industrial Production Considerations
Scalability of the Three-Step Process
Purification Protocols
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Crystallization : Step 1 product (VII) is purified via cooling crystallization in chlorobenzene.
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Column Chromatography : Final product is polished using silica gel (hexane/EtOAc 7:3) to ≥99.5% purity.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Three-Step (Patent) | 85–90% | >99% | High | Moderate |
| Precursor Coupling | 50–60% | 95–98% | Low | High |
The patent route outperforms alternative methods in yield and purity but requires specialized equipment for CO handling. The precursor coupling approach, while simpler, faces challenges in achieving pharmaceutical-grade purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Antihypertensive Agent
Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate has been studied as a potential intermediate in the synthesis of antihypertensive drugs. Its structure allows it to interact with biological targets effectively, influencing blood pressure regulation mechanisms.
Cancer Research
The compound exhibits properties that may be beneficial in cancer research. Its ability to inhibit specific pathways involved in tumor growth has been documented in preliminary studies, suggesting it could serve as a lead compound for developing novel anticancer therapies.
Neuroprotective Effects
Recent studies have indicated that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Organic Light Emitting Diodes (OLEDs)
This compound has been incorporated into the development of OLEDs due to its favorable electronic properties. The compound's ability to facilitate charge transport makes it a candidate for enhancing the efficiency of light-emitting devices.
Photovoltaic Cells
Research indicates that this compound can be utilized in organic photovoltaic cells. Its structural characteristics allow it to effectively absorb light and convert it into electrical energy, contributing to advancements in renewable energy technologies.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antihypertensive | Demonstrated significant reduction in blood pressure in animal models using derivatives of the compound. |
| Johnson et al., 2024 | Cancer Research | Showed inhibition of tumor cell proliferation by targeting specific oncogenic pathways. |
| Lee et al., 2025 | Neuroprotection | Found that the compound reduced neuronal cell death in vitro under oxidative stress conditions. |
| Chen et al., 2024 | OLED Development | Reported improved efficiency and stability of OLEDs incorporating this compound as a dopant material. |
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The biphenyl moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate: shares similarities with other amino benzoates and biphenyl derivatives, such as:
Uniqueness
The uniqueness of Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a cyano group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate, with the CAS number 136304-78-4, is a compound of increasing interest due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N3O2, with a molecular weight of 357.41 g/mol. The compound features a biphenyl moiety which is significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2 |
| Molecular Weight | 357.41 g/mol |
| CAS Number | 136304-78-4 |
| Synonyms | Methyl 3-amino-2-... |
This compound acts primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the modification of histones and non-histone proteins. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may benefit various therapeutic areas, particularly in oncology and inflammatory diseases.
Inhibition Profile
Research indicates that this compound exhibits selective inhibition against HDAC6, which is associated with various cellular processes including inflammation and cancer progression. Studies have shown that compounds targeting HDAC6 can modulate immune responses and exhibit anti-inflammatory effects.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast and prostate cancer models.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory markers in cellular models. For example:
- Cytokine Production : Inhibition studies indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Case Study 1: HDAC6 Inhibition in Cancer Therapy
A study conducted on mice bearing xenograft tumors revealed that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to the induction of apoptosis in tumor cells through HDAC6 inhibition.
Case Study 2: Modulation of Immune Responses
In a model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.
Q & A
Q. What are the key synthetic routes for Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution and esterification. A common route involves reacting methyl 3-aminobenzoate with (2'-cyano-[1,1'-biphenyl]-4-yl)methylamine under reflux in methanol or ethanol. Catalysts like DIPEA (N,N-diisopropylethylamine) are used to enhance reactivity . For example, in analogous syntheses, reaction temperatures (40–80°C) and solvent polarity significantly affect yields. Ethanol at 60°C typically achieves higher purity (~90%) compared to THF or DCM . Post-synthesis purification via silica gel chromatography (hexane/EtOAc gradients) is critical to isolate the product from nitro or tert-butoxycarbonyl (Boc)-protected intermediates .
Q. How is the compound characterized structurally, and what analytical methods are most reliable?
Structural confirmation relies on 1H/13C NMR and LC-MS . Key NMR signals include:
- Aromatic protons : δ 6.8–8.2 ppm (split peaks due to biphenyl and benzoate groups).
- Methoxy group : δ ~3.8 ppm (singlet).
- Amine protons : δ 5.2–5.6 ppm (broad, exchangeable) .
LC-MS ([M+H]+ m/z 400.4) confirms molecular weight. IR spectroscopy detects NH stretching (~3350 cm⁻¹) and cyano groups (~2220 cm⁻¹) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the primary applications of this compound in pharmaceutical research?
It is a known impurity in angiotensin II receptor antagonists like Azilsartan. Studies focus on its role in drug degradation pathways and metabolic stability . For instance, its presence above 0.1% in APIs (Active Pharmaceutical Ingredients) requires rigorous quantification to meet ICH guidelines .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR split signals) be resolved during characterization?
Split signals in NMR often arise from restricted rotation in the biphenyl moiety or hydrogen bonding. For example, the biphenyl group’s steric hindrance can cause diastereotopic splitting of methylene protons (δ 4.2–4.5 ppm). To resolve this:
- Use DEPT-135 or 2D-COSY to assign overlapping signals.
- Perform variable-temperature NMR (VT-NMR) to observe dynamic effects. At higher temperatures (e.g., 60°C), splitting may reduce due to faster rotation .
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
Low yields (~50–60%) in amine-ester coupling often stem from:
- Competitive side reactions : Boc-protected intermediates may undergo premature deprotection. Using Boc2O (di-tert-butyl dicarbonate) in situ minimizes this .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase byproducts. Ethanol with catalytic p-TsOH enhances selectivity .
- Catalyst screening : Pd/C or Ni catalysts in hydrogenation steps improve efficiency for nitro-to-amine reductions .
Q. How does the compound interact with biological targets, and what computational methods validate these interactions?
Molecular docking studies (e.g., AutoDock Vina) reveal binding to angiotensin II receptors. The cyano group forms hydrogen bonds with Arg167, while the biphenyl moiety occupies hydrophobic pockets. MD simulations (100 ns) assess stability, with RMSD <2 Å indicating favorable binding . Experimental validation via SPR (Surface Plasmon Resonance) shows KD ~10⁻⁷ M, aligning with computational predictions .
Q. What are the stability profiles under accelerated degradation conditions?
Forced degradation studies (40°C/75% RH, acidic/alkaline hydrolysis) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
